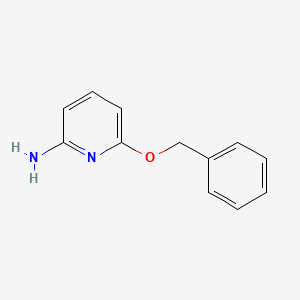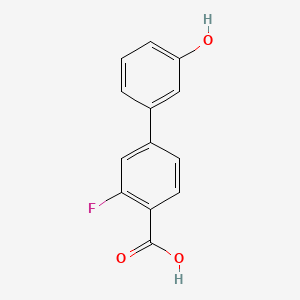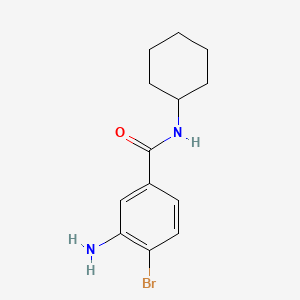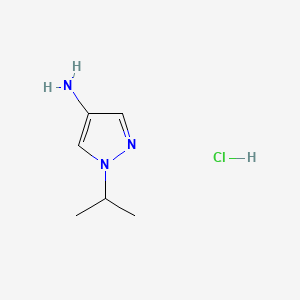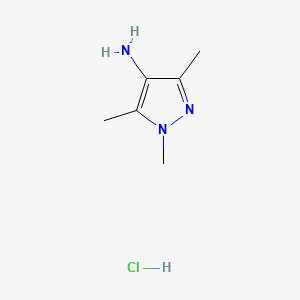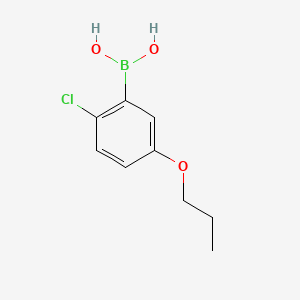
(2-Chloro-5-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256346-14-1 . It has a molecular weight of 214.46 and its linear formula is C9H12BClO3 . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-propoxyphenyl)boronic acid” is represented by the linear formula C9H12BClO3 . The average mass of the molecule is 214.454 Da and the monoisotopic mass is 214.056808 Da .Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-5-propoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“(2-Chloro-5-propoxyphenyl)boronic acid” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 214.46 and its linear formula is C9H12BClO3 .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Reactions
Boronic acids, including derivatives like (2-Chloro-5-propoxyphenyl)boronic acid, are versatile molecules in chemistry, finding utility in organic reactions. They are utilized in catalysis, such as in the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating boronic acid's potential in organic synthesis and the creation of densely functionalized molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
Boronic acid polymers, potentially including (2-Chloro-5-propoxyphenyl)boronic acid derivatives, show promise in biomedical applications. They have been employed in treating various diseases, including HIV, obesity, diabetes, and cancer, due to their unique reactivity, solubility, and responsive nature. Despite their potential, boronic acid-containing polymers remain relatively underutilized, indicating an area ripe for further exploration and development (Cambre & Sumerlin, 2011).
Sensing and Detection
The interaction of boronic acids with diols forms the basis of selective fluorescent chemosensors. These chemosensors are instrumental in detecting biologically active substances, which is crucial for disease prevention, diagnosis, and treatment. Recent advancements have seen the use of boronic acid sensors for probing various substances like carbohydrates, L-dopamine, fluoride, and several ions, marking a significant contribution to the field of biological detection (Huang et al., 2012).
Environmental and Material Sciences
Boronic acids, including (2-Chloro-5-propoxyphenyl)boronic acid, find application in environmental science, particularly in the electrochemical degradation of pollutants. For instance, the electrochemical incineration of certain herbicides in acidic media using boron-doped diamond electrodes showcases the environmental cleanup potential of boronic acids (Boye et al., 2006). Additionally, boronic acid derivatives have been studied for their fluorescence quenching properties, which is significant in understanding the interaction of molecules in various solvents, thereby contributing to material science (Geethanjali et al., 2015).
Agricultural Applications
In agriculture, boronic acids play a role in mitigating stress in plants. For example, salicylic acid, which has a boronic acid component, has been used to stimulate antioxidant defense and osmolyte metabolism in watermelons to alleviate oxidative stress caused by excess boron. This application highlights the potential of boronic acid in improving crop resilience and productivity (Moustafa-Farag et al., 2020).
Safety And Hazards
“(2-Chloro-5-propoxyphenyl)boronic acid” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Zukünftige Richtungen
Boronic acids, including “(2-Chloro-5-propoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron . Future research may focus on the development of new boronic acid-based compounds and their applications in various fields .
Eigenschaften
IUPAC Name |
(2-chloro-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCYRXLLDQAMRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681652 |
Source


|
| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-propoxyphenyl)boronic acid | |
CAS RN |
1256346-14-1 |
Source


|
| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

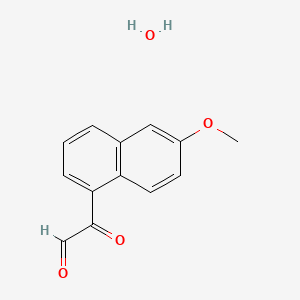
![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)


